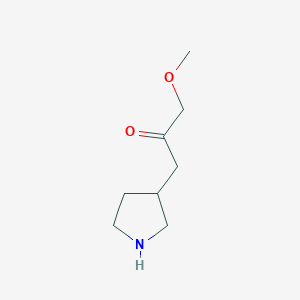
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions. For example, the reaction of pyrrolidine with 3-chloropropan-2-one in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The compound may also modulate various biochemical pathways, depending on its functional groups and overall structure .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxy and propanone groups.
Pyrrolidin-2-one: A lactam derivative with different chemical properties and applications.
1-Methoxy-3-phenylamino-propan-2-ol: A related compound with a phenylamino group instead of the pyrrolidine ring.
Uniqueness
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
生物活性
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial and anticancer activities, as well as structure-activity relationships (SAR) derived from recent studies.
Chemical Structure and Properties
This compound is characterized by a methoxy group and a pyrrolidine ring, which are known to influence the compound's pharmacological profile. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of this compound and its derivatives against various pathogens, particularly multidrug-resistant strains.
In Vitro Studies
A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound, against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that compounds with pyrrolidine moieties exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| 5-Nitrothiophene derivative | 1 | Klebsiella pneumoniae |
| Control (Vancomycin) | 0.25 | Staphylococcus aureus |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines, particularly lung adenocarcinoma (A549).
Cytotoxicity Assays
In vitro assays demonstrated that this compound exhibits cytotoxic effects on A549 cells, with IC50 values indicating significant cell viability reduction compared to standard chemotherapeutics like cisplatin. The structure-dependent nature of its activity suggests that modifications to the pyrrolidine ring can enhance its efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 |
| Cisplatin | 10 | A549 |
| Control (Untreated) | >100 | A549 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that the biological activity of this compound is influenced by the arrangement and type of substituents on the pyrrolidine ring. For instance, compounds with electron-donating groups showed enhanced activity against both microbial and cancer cell lines .
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in clinical settings:
- Multidrug-resistant Infections : A clinical trial involving patients with infections caused by resistant Staphylococcus aureus showed promising results with a derivative of this compound, leading to significant reductions in bacterial load.
- Lung Cancer Treatment : In a preclinical model, a formulation containing this compound demonstrated superior tumor reduction compared to traditional chemotherapy agents, suggesting its potential as an adjunct therapy in lung cancer management.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1-methoxy-3-pyrrolidin-3-ylpropan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(10)4-7-2-3-9-5-7/h7,9H,2-6H2,1H3 |
InChIキー |
JUVSIPODDOMQFY-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)CC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















